4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core substituted with a benzo[d][1,3]dioxole moiety and an ethoxy group, making it a valuable molecule in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed C-N cross-coupling reaction between a benzo[d][1,3]dioxole derivative and the quinoline core.
Addition of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to:
Inhibit Tubulin Polymerization: This leads to the disruption of microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells.
Induce Apoptosis: The compound triggers programmed cell death through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have shown anticancer activity.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have been evaluated for their antitumor activities and share structural similarities.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3.ClH/c1-2-23-14-4-5-16-15(8-14)19(12(9-20)10-21-16)22-13-3-6-17-18(7-13)25-11-24-17;/h3-8,10H,2,11H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKVBFLIYNCKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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